Stahlianthusone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stahlianthusone is a sesquiterpene quinone compound isolated from the essential oils of the root of Stahlianthus campanulatus, a plant belonging to the Zingiberaceae family . This compound has garnered attention due to its unique chemical structure and potential biological activities.
Scientific Research Applications
Chemistry: It serves as a model compound for studying sesquiterpene quinones and their chemical properties.
Preparation Methods
Stahlianthusone is typically obtained through the hydrodistillation of the roots of Stahlianthus campanulatus . The process involves pulverizing the plant material and subjecting it to hydrodistillation using a Clevenger-type apparatus. The essential oil is then analyzed using gas chromatography (GC) and mass spectrometry (MS) to identify its constituents, including this compound .
Mechanism of Action
The mechanism of action of stahlianthusone involves its interaction with cellular redox systems. As a quinone, it can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, particularly in cancer cells that are more susceptible to ROS . The molecular targets and pathways involved in this compound’s action are still under investigation, but its ability to modulate redox balance is a key aspect of its biological activity .
Comparison with Similar Compounds
Stahlianthusone is similar to other sesquiterpene quinones such as cadalenequinone and dihydrocadalenequinone, which are also found in the Zingiberaceae family . this compound is unique due to its specific structural features and higher abundance in the essential oil of Stahlianthus campanulatus . Other similar compounds include:
Cadalenequinone: Found in related species and known for its biological activities.
Dihydrocadalenequinone: Another sesquiterpene quinone with similar properties but different structural characteristics.
Properties
CAS No. |
87018-26-6 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2,5-dimethyl-8-propan-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O2/c1-8(2)11-6-5-9(3)13-12(16)7-10(4)15(17)14(11)13/h5-8H,1-4H3 |
InChI Key |
ZPQRKKKZKXGBCB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)C=C(C(=O)C2=C(C=C1)C(C)C)C |
Canonical SMILES |
CC1=C2C(=O)C=C(C(=O)C2=C(C=C1)C(C)C)C |
87018-26-6 | |
Synonyms |
1,6-dimethyl-4-isopropyl-5,8-naphthoquinone stahlianthusone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.